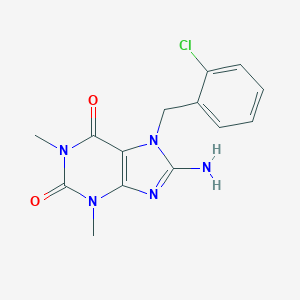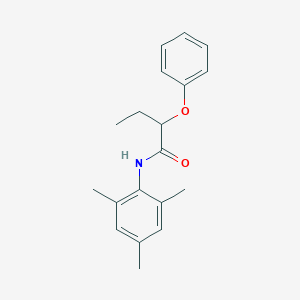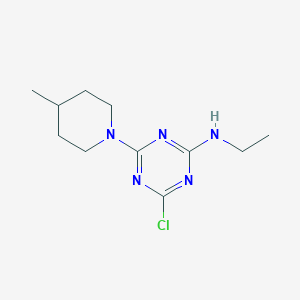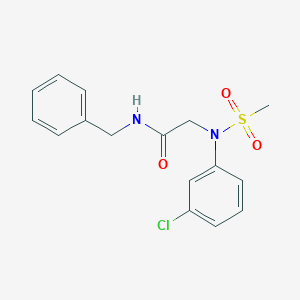![molecular formula C20H18FN5O3 B258581 1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione, commonly known as FMeCpMP, is a purine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
FMeCpMP exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and apoptosis. FMeCpMP has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
FMeCpMP has been shown to have various biochemical and physiological effects. Studies have shown that FMeCpMP can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. FMeCpMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). FMeCpMP has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
実験室実験の利点と制限
FMeCpMP has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and stability, which makes it suitable for use in various assays. FMeCpMP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of FMeCpMP is its low solubility in water, which can make it challenging to administer in vivo. FMeCpMP is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
FMeCpMP has shown promising results in various scientific research applications, and several potential future directions can be explored. One of the significant areas of research is its potential as an anti-cancer agent. Further studies can be conducted to investigate the efficacy of FMeCpMP in various cancer types and its mechanism of action. FMeCpMP can also be studied for its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies can also be conducted to investigate the pharmacokinetics and pharmacodynamics of FMeCpMP in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, FMeCpMP is a purine derivative that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed. FMeCpMP has several potential future directions that can be explored, including its potential as an anti-cancer and anti-inflammatory agent. Further studies are needed to determine its safety and efficacy in humans.
合成法
FMeCpMP has been synthesized using various methods, including the reaction of 4-fluorobenzylamine with 3,7-dimethylxanthine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Another method involves the reaction of 4-fluorobenzylamine with 2,6-dioxo-3,7-dimethylpurine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Both methods have been reported to yield FMeCpMP in good yields and purity.
科学的研究の応用
FMeCpMP has been studied for its potential in various scientific research applications. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that FMeCpMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMeCpMP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that FMeCpMP can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
特性
製品名 |
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
|---|---|
分子式 |
C20H18FN5O3 |
分子量 |
395.4 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
InChI |
InChI=1S/C20H18FN5O3/c1-24-16-17(23-19(24)29-12-15-5-3-4-10-22-15)25(2)20(28)26(18(16)27)11-13-6-8-14(21)9-7-13/h3-10H,11-12H2,1-2H3 |
InChIキー |
ZFFMLKWCAUDEBM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
正規SMILES |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)